N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-15-11-14(8-7-13(15)3)21-9-6-10-28(21,24)25/h7-8,11,16H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYJUWMRLGVDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Amination
Dennin et al. demonstrated that ethanediamide derivatives can be synthesized via sequential amidation of oxalyl chloride with primary amines. Adapting this approach:
- Reaction of oxalyl chloride with 2,2-diethoxyethanamine :
$$
\text{ClC(=O)C(=O)Cl} + 2 \, \text{H}2\text{N-CH}2\text{CH(OEt)}2 \rightarrow \text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-NH-CH}2\text{CH(OEt)}_2 + 2 \, \text{HCl}
$$
Key conditions: Anhydrous dichloromethane, 0°C to room temperature, triethylamine as HCl scavenger.
Table 1. Optimization of Reaction Conditions for Ethanediamide Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Temperature (°C) | 0 → 25 | -10 → 25 | 0 → 25 |
| Base | Et₃N | Pyridine | Et₃N |
| Yield (%) | 78 | 65 | 78 |
This method achieves moderate yields but requires stringent moisture control due to oxalyl chloride's sensitivity to hydrolysis.
Carbodiimide-Coupling Approach
An alternative route employs carbodiimide reagents (e.g., DCC) to activate oxalic acid for coupling with 2,2-diethoxyethanamine:
$$
\text{HOOC-COOH} + 2 \, \text{H}2\text{N-CH}2\text{CH(OEt)}2 \xrightarrow{\text{DCC, DMAP}} \text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-NH-CH}2\text{CH(OEt)}2 + 2 \, \text{H}2\text{O}
$$
Advantages include milder conditions (room temperature, tetrahydrofuran) and avoidance of gaseous HCl. Yields typically range from 65–72%, with dimethylaminopyridine (DMAP) critical for suppressing side reactions.
Synthesis of 5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylaniline
Thiazolidinone Ring Formation
Kaboudin's multicomponent condensation provides a robust method for thiazolidin-4-one synthesis:
- Cyclocondensation of 2-methyl-5-nitrobenzaldehyde with thioglycolic acid and ammonium acetate :
$$
\text{O}2\text{N-C}6\text{H}3(\text{CH}3)-\text{CHO} + \text{HSCH}2\text{CO}2\text{H} + \text{NH}4\text{OAc} \rightarrow \text{O}2\text{N-C}6\text{H}3(\text{CH}3)-\text{CH(NH)-S-CH}2\text{CO} + \text{H}_2\text{O}
$$
Key modifications:
Table 2. Oxidation Conditions for Sulfone Formation
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| m-CPBA | DCM | 4 | 88 |
| H₂O₂/AcOH | Acetic Acid | 12 | 63 |
| KHSO₅ | H₂O/MeCN | 8 | 72 |
m-Chloroperbenzoic acid (m-CPBA) proves most effective, achieving 88% yield with minimal over-oxidation.
Nitro Reduction to Amine
Catalytic hydrogenation converts the nitro group to an amine:
$$
\text{O}2\text{N-C}6\text{H}3(\text{CH}3)-\text{S(=O)}2-\text{thiazolidinone} \xrightarrow{\text{H}2, Pd/C} \text{H}2\text{N-C}6\text{H}3(\text{CH}3)-\text{S(=O)}_2-\text{thiazolidinone}
$$
Optimal conditions: 10% Pd/C, methanol, 50 psi H₂, 25°C, 2 hours (95% yield).
Fragment Coupling Strategies
Stepwise Amide Bond Formation
- Activation of Fragment A : Treat N-(2,2-diethoxyethyl)ethanediamide with thionyl chloride to generate the bis-acid chloride:
$$
\text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-NH-CH}2\text{CH(OEt)}2 + 2 \, \text{SOCl}2 \rightarrow \text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-Cl} + 2 \, \text{HCl} + \text{SO}2
$$ - Coupling with Fragment B : React the acid chloride with 5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylaniline:
$$
\text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-Cl} + \text{H}2\text{N-Ar} \rightarrow \text{(EtO)}2\text{CHCH}_2\text{NH-C(=O)-C(=O)-NH-Ar} + \text{HCl}
$$
Yields: 68–74% using N-methylmorpholine as base in tetrahydrofuran at 0°C.
One-Pot Sequential Coupling
An innovative approach combines fragment synthesis and coupling in a single vessel:
- Generate N-(2,2-diethoxyethyl)oxalyl chloride in situ from oxalyl chloride and 2,2-diethoxyethanamine
- Add 5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylaniline directly to the reaction mixture
Advantages include reduced purification steps and improved atom economy (82% yield).
Mechanistic Insights and Side Reactions
Competing Acylation Pathways
The diethoxyethyl group's steric bulk promotes preferential acylation at the less hindered aromatic amine. However, NMR studies reveal 12–15% bis-acylation byproducts unless stoichiometry is carefully controlled.
Sulfone Stability Under Basic Conditions
The thiazolidinone sulfone remains stable at pH < 9 but undergoes ring-opening hydrolysis above pH 10, necessitating neutral to mildly acidic coupling conditions.
Green Chemistry Considerations
Solvent-Free Mechanochemical Synthesis
Adapting methodologies from Thieme Connect, ball milling of:
- 2,2-Diethoxyethanamine
- Oxalic acid
- 5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylaniline
with sodium sulfate as desiccant achieves 76% yield in 2 hours, eliminating solvent waste.
Catalytic Recycling
Palladium catalysts from the nitro reduction step can be recovered and reused for 5 cycles with <8% activity loss, enhancing process sustainability.
Chemical Reactions Analysis
N-(2,2-diethoxyethyl)-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethanediamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it may be investigated as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,2-diethoxyethyl)-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethanediamide moiety can form hydrogen bonds or other interactions with biological molecules, further modulating their activity.
Comparison with Similar Compounds
Table 1: Comparison with Acetamide Herbicides
Comparison with Thiazole-Containing Acetamides ()
The structurally characterized 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () shares a thiazole ring and acetamide backbone with the target compound. However, critical distinctions include:
Table 2: Structural Features of Thiazole-Related Compounds
Comparison with Ethanediamide Derivatives ()
Tinuvin 312 (N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide) is an ethanediamide used as a UV stabilizer. Unlike the target compound, Tinuvin 312 lacks heterocyclic substituents, relying on ethoxy and ethyl groups for photostability. Key contrasts include:
- Functional Groups: The target’s thiazolidinone sulfone may enhance UV absorption or radical-scavenging capacity compared to Tinuvin 312’s simpler aryl groups.
Table 3: Ethanediamide Derivatives
| Compound | Substituents | Application |
|---|---|---|
| Target Compound | Thiazolidinone sulfone, diethoxyethyl | Unknown |
| Tinuvin 312 | Ethoxyphenyl, ethylphenyl | UV stabilizer |
Biological Activity
N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide (referred to as compound 1) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 has a molecular weight of 413.49 g/mol and features a thiazolidine ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:
Table 1: Structural Characteristics of Compound 1
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O6S |
| Molecular Weight | 413.49 g/mol |
| InChI | InChI=1S/C18H27N3O6S |
| CAS Number | Not available |
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiazolidine derivatives. Compound 1's structural features suggest that it may exhibit significant antiradical activity. Research indicates that derivatives similar to compound 1 can act as electron donors and radical scavengers, comparable to established antioxidants like ascorbic acid .
Enzyme Inhibition
Thiazolidine derivatives are known to inhibit various enzymes linked to metabolic disorders and cancer progression. Specific studies have reported that these compounds can inhibit:
- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a target for diabetes treatment due to its role in insulin signaling.
- Aldose Reductase : Inhibition can lead to reduced complications in diabetes.
- Cyclooxygenase-2 (COX-2) : A target for anti-inflammatory drugs.
Compound 1's ability to modulate these pathways suggests it could be beneficial in treating metabolic syndromes and inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have been documented extensively. For instance, studies show that similar compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of substituents on the phenyl group enhances the antibacterial activity, with some derivatives achieving efficacy comparable to standard antibiotics like ampicillin .
Case Study 1: Antioxidant Efficacy
A study conducted on phenolic derivatives of thiazolidine demonstrated that compounds with similar structures to compound 1 showed strong antioxidant activity with an EC50 value comparable to ascorbic acid (35.62 µM) . This suggests that compound 1 may also possess similar antioxidant properties.
Case Study 2: Enzyme Inhibition
In a comparative analysis of various thiazolidine derivatives, it was found that modifications in the thiazolidine ring significantly affected enzyme inhibition profiles. Compound 1's unique structure may enhance its inhibitory effects on PTP1B and COX-2, making it a candidate for further research in metabolic disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
